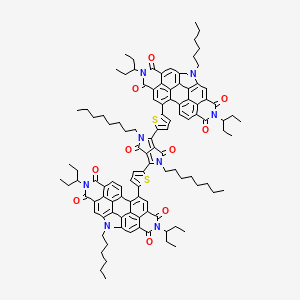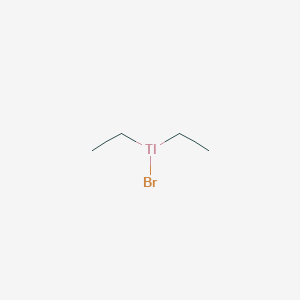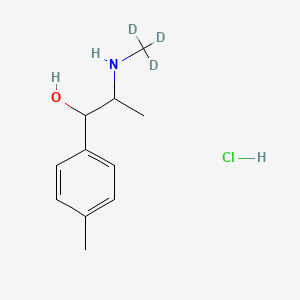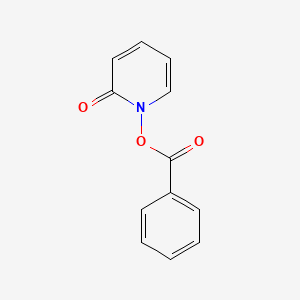
Pdi-dpp-pdi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perylene diimide flanked diketopyrrolopyrrole, commonly referred to as Pdi-dpp-pdi, is a compound known for its unique electronic properties and structural characteristics. It is a conjugated molecule that combines the properties of perylene diimide and diketopyrrolopyrrole, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pdi-dpp-pdi typically involves the coupling of perylene diimide and diketopyrrolopyrrole units. One effective method is the direct heteroarylation polymerization, which incorporates a direct heteroarylation mono-substitution. This method has been shown to produce a molecular dimer with strong optical absorption properties .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced polymerization techniques and controlled reaction environments is crucial for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Pdi-dpp-pdi undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of electron-rich and electron-deficient regions within the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tetrachloro-1,4-benzoquinone and reducing agents such as cobaltocene. The reactions typically occur under controlled conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pdi-dpp-pdi has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a molecular acceptor in organic solar cells due to its strong optical absorption and electron-deficient properties . In biology and medicine, this compound derivatives are explored for their potential in drug delivery and imaging applications . Industrially, the compound is utilized in the development of advanced materials with unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of Pdi-dpp-pdi involves its ability to participate in electron transfer processes. The compound’s molecular structure allows it to act as an electron acceptor, facilitating charge transfer in various applications. The pathways involved include the interaction of the electron-deficient diketopyrrolopyrrole core with electron-rich regions of other molecules, leading to efficient charge separation and transfer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Pdi-dpp-pdi include other diketopyrrolopyrrole-based molecules and perylene diimide derivatives. Examples include Pdi-pep and Dpp-pep, which share structural similarities and electronic properties with this compound .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of perylene diimide and diketopyrrolopyrrole units, which provides a distinct balance of electron-rich and electron-deficient regions. This balance enhances its performance in applications such as organic solar cells and advanced materials .
Eigenschaften
Molekularformel |
C110H118N8O10S2 |
|---|---|
Molekulargewicht |
1776.3 g/mol |
IUPAC-Name |
15-hexyl-6-[5-[4-[5-[15-hexyl-9,11,19,21-tetraoxo-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaen-6-yl]thiophen-2-yl]-2,5-dioctyl-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophen-2-yl]-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaene-9,11,19,21-tetrone |
InChI |
InChI=1S/C110H118N8O10S2/c1-13-25-29-33-35-39-51-113-99(81-47-45-79(129-81)67-53-69-87-73(107(125)117(103(69)121)61(21-9)22-10)57-77-93-91-75(111(77)49-37-31-27-15-3)55-71-85-65(43-41-63(89(85)91)83(67)95(87)93)101(119)115(105(71)123)59(17-5)18-6)97-98(109(113)127)100(114(110(97)128)52-40-36-34-30-26-14-2)82-48-46-80(130-82)68-54-70-88-74(108(126)118(104(70)122)62(23-11)24-12)58-78-94-92-76(112(78)50-38-32-28-16-4)56-72-86-66(44-42-64(90(86)92)84(68)96(88)94)102(120)116(106(72)124)60(19-7)20-8/h41-48,53-62H,13-40,49-52H2,1-12H3 |
InChI-Schlüssel |
MSVIVABIVQUITI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)C4=C5C6=C7C8=C(C=C6)C(=O)N(C(=O)C8=CC9=C7C2=C(N9CCCCCC)C=C3C(=C52)C(=C4)C(=O)N(C3=O)C(CC)CC)C(CC)CC)C1=O)C1=CC=C(S1)C1=C2C3=C4C5=C(C=C3)C(=O)N(C(=O)C5=CC3=C4C4=C(N3CCCCCC)C=C3C(=C24)C(=C1)C(=O)N(C3=O)C(CC)CC)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B11939331.png)



![1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid](/img/structure/B11939370.png)

![2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B11939374.png)

![3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B11939387.png)
![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)

![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)
